trans-4,5-epoxy-2(E)-Decenal

Catalog No.
S630368
CAS No.
188590-62-7
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4,5-epoxy-2(E)-Decenal

CAS Number

188590-62-7

Product Name

trans-4,5-epoxy-2(E)-Decenal

IUPAC Name

(E)-3-(3-pentyloxiran-2-yl)prop-2-enal

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-10(12-9)7-5-8-11/h5,7-10H,2-4,6H2,1H3/b7-5+

InChI Key

HIOMEXREAUSUBP-FNORWQNLSA-N

SMILES

CCCCCC1C(O1)C=CC=O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

4,5-epoxy-2-decenal

Canonical SMILES

CCCCCC1C(O1)C=CC=O

Isomeric SMILES

CCCCCC1C(O1)/C=C/C=O

Description

The exact mass of the compound trans-4,5-epoxy-2(E)-Decenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Origin and Detection

  • Trans-4,5-epoxy-2(E)-decenal (also known as 4,5-epoxy-(E)-2-decenal) is an oxygenated alpha,beta-unsaturated aldehyde. It is found naturally in mammalian blood and contributes to its characteristic metallic odor Wikipedia).
  • Researchers can detect trans-4,5-epoxy-2(E)-decenal at very low concentrations. Studies have shown human detection limits of 1.5 pg/L in air, 15 ng/L in water, and 1.3 μg/L in oil The Good Scents Company: .

Formation in Food

  • Research has investigated the formation of trans-4,5-epoxy-2(E)-decenal during food processing. For example, studies have shown it can form when baking fats that contain linoleic acid Wikipedia).
  • Another area of study is the presence of trans-4,5-epoxy-2(E)-decenal in cooked meats. One study found it contributes to the development of off-odors in cooked beef stored under refrigeration Journal of Agricultural and Food Chemistry.

Potential Role in Predation

  • Some scientific research explores the potential role of trans-4,5-epoxy-2(E)-decenal in predator-prey interactions. The hypothesis is that predators can detect the presence of blood or prey by smelling this compound Wikipedia).

Important Note

  • It is important to note that this is an ongoing area of scientific research. More study is needed to fully understand the properties and functions of trans-4,5-epoxy-2(E)-decenal.

trans-4,5-epoxy-2(E)-decenal is an organic compound classified as an aldehyde, specifically an alpha, beta-unsaturated aldehyde. Its molecular formula is C10H16O2C_{10}H_{16}O_{2}, and it has a molecular weight of approximately 168.23 g/mol. This compound is primarily recognized as a significant autoxidation product of polyunsaturated fatty acids, such as trilinolein and arachidonic acid. It is noted for imparting a pungent metallic flavor to decomposed lipids, with a detection threshold of about 1.5 pg/l in air, making it relevant in food science and lipid chemistry .

Typical of aldehydes. It reacts with nucleophiles, particularly amino groups found in proteins, leading to modifications that can result in loss of cell function and viability. This reactivity makes it a useful tool for studying peroxidative damage in biological systems . Additionally, it can participate in polymerization reactions and may also undergo further oxidation or reduction depending on the conditions.

This compound has been implicated in several biological processes. Its role as a lipid peroxidation product suggests that it may contribute to oxidative stress within cells. Studies indicate that trans-4,5-epoxy-2(E)-decenal can modify proteins through reaction with lysine residues, potentially disrupting cellular functions and leading to cell death in certain contexts . Furthermore, it has been associated with the development of off-flavors in food products due to its potent sensory properties.

Synthesis of trans-4,5-epoxy-2(E)-decenal can be achieved through several methods:

  • Autoxidation of Polyunsaturated Fatty Acids: The most common method involves the autoxidation of trilinolein or arachidonic acid under aerobic conditions, leading to the formation of this compound as a byproduct.
  • Chemical Synthesis: Laboratory synthesis can be performed using various organic reactions involving epoxidation followed by dehydrogenation processes to construct the desired double bond configuration.
  • Biotransformation: Certain microbial or enzymatic processes can also yield trans-4,5-epoxy-2(E)-decenal from precursor fatty acids or related compounds.

trans-4,5-epoxy-2(E)-decenal has various applications:

  • Food Industry: It is used as a flavoring agent due to its distinctive metallic and citrus-like aroma, contributing to the sensory profile of certain food products.
  • Research: This compound serves as a model for studying lipid peroxidation and oxidative stress in biological systems.
  • Flavor Chemistry: It is utilized in developing flavors for processed foods and beverages.

Studies have demonstrated that trans-4,5-epoxy-2(E)-decenal interacts significantly with biological macromolecules. It reacts with amino acids, particularly lysine, leading to protein modifications that can affect cellular viability and function. These interactions are crucial for understanding the mechanisms of oxidative damage in cells and tissues . Additionally, its sensory properties have been evaluated in various food matrices to assess its impact on flavor profiles.

Several compounds share structural similarities with trans-4,5-epoxy-2(E)-decenal. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
4,5-Epoxy-(E)-2-decenalC10H16O2Similar structure; also involved in lipid oxidation
2-EthylhexanalC8H16OAldehyde; used in flavoring; shorter carbon chain
3-Hydroxy-(E)-2-decenalC10H18OHydroxy group alters reactivity; potential biological activity
6-Methyl-(E)-2-heptenalC8H14OAldehyde; contributes to flavor; shorter carbon chain

Uniqueness: trans-4,5-epoxy-2(E)-decenal is distinct due to its specific epoxide structure and its potent sensory properties related to lipid degradation products. Its ability to react with proteins sets it apart from many other aldehydes that do not exhibit such reactivity under similar conditions .

trans-4,5-epoxy-2(E)-Decenal possesses the molecular formula C₁₀H₁₆O₂ with a molecular weight of 168.23 grams per mole [1] [2]. The compound is classified as an enal, specifically an alpha,beta-unsaturated aldehyde featuring both an epoxide ring and an aldehydic functional group [5]. The International Union of Pure and Applied Chemistry name for this compound is (2E)-3-(3-pentyloxiran-2-yl)prop-2-enal [1] [5].

The molecular structure consists of a ten-carbon chain incorporating a three-membered epoxide ring between carbons 4 and 5, with a trans-configuration at the 2,3-double bond [1] [2]. The compound exhibits E-stereochemistry, indicating that the higher priority substituents are positioned on opposite sides of the double bond [2] [15]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCCCCC1OC1\C=C\C=O [1] [5].

The three-dimensional conformational analysis reveals that the compound exists in a trans-configuration, which provides distinct steric and electronic properties compared to potential cis-isomers . The presence of the oxirane ring contributes significantly to the molecular reactivity, as the strained three-membered ring is susceptible to nucleophilic attack [6] [7]. Gas chromatographic retention indices on various stationary phases demonstrate consistent elution patterns, with values ranging from 1374 to 1390 on DB-5 columns under standard temperature programming conditions [15] [21].

Structural ParameterValue
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
CAS Registry Number134454-31-2
SMILES NotationCCCCCC1OC1\C=C\C=O
InChI KeyHIOMEXREAUSUBP-FNORWQNLSA-N

Physical State and Appearance Parameters

trans-4,5-epoxy-2(E)-Decenal exists as a liquid under standard ambient conditions [8] [10]. The compound typically appears as a colorless to pale yellow liquid with characteristic organoleptic properties [7] [14]. The physical state remains liquid across a broad temperature range due to its relatively low melting point characteristics.

The density of trans-4,5-epoxy-2(E)-Decenal at 20 degrees Celsius is reported as 0.93 grams per cubic centimeter [8]. This density value indicates that the compound is less dense than water, which is consistent with typical organic aldehydes of similar molecular weight [8] [10]. The bulk density has been measured at 1 kilogram per cubic meter under standard conditions [8].

The compound exhibits a boiling point of 57 degrees Celsius, equivalent to 134.6 degrees Fahrenheit [8] [10]. This relatively low boiling point reflects the compound's moderate molecular weight and the absence of strong intermolecular hydrogen bonding [8]. The flash point has been determined to range from -10 to -13 degrees Celsius, indicating significant volatility and flammability characteristics [8] [10].

Physical ParameterValue
Physical StateLiquid
AppearanceColorless to pale yellow
Density at 20°C0.93 g/cm³
Boiling Point57°C (134.6°F)
Flash Point-10°C to -13°C
Bulk Density1 kg/m³

Spectroscopic Profiles and Analytical Signatures

The ultraviolet absorption spectrum of trans-4,5-epoxy-2(E)-Decenal exhibits a characteristic maximum at 231 nanometers [17]. This absorption band corresponds to the π→π* electronic transition associated with the conjugated alpha,beta-unsaturated aldehyde system [17] [26]. The extinction coefficient and molar absorptivity values provide quantitative measures for analytical determinations using ultraviolet spectrophotometry [26].

Gas chromatographic analysis reveals consistent retention behavior across multiple stationary phases [13] [15] [21]. On DB-5 columns, the compound elutes with retention indices ranging from 1378 to 1390 under standard temperature programming conditions [15] [21]. The retention time reproducibility and peak resolution make gas chromatography an effective analytical technique for identification and quantification purposes [13] [15].

Mass spectrometric fragmentation patterns provide definitive structural confirmation [6] [26]. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the molecular weight [1] [6]. Characteristic fragment ions arise from the loss of functional groups and alkyl chains, providing diagnostic information for structural elucidation [6] [26]. Negative chemical ionization mass spectrometry using ammonia as the reagent gas has proven particularly effective for sensitive detection and quantification [13] [16].

The compound demonstrates extraordinary sensitivity in olfactory detection, with threshold values of 1.5 picograms per liter in air [5] [7]. In aqueous media, the detection threshold increases to 15 nanograms per liter, while in oil matrices, the threshold is 1.3 micrograms per liter [14]. These exceptionally low detection limits reflect the compound's potent organoleptic properties and its significance in sensory analysis applications [5] [7] [14].

Spectroscopic ParameterValue
UV λmax231 nm
GC Retention Index (DB-5)1378-1390
Detection Threshold (Air)1.5 pg/L
Detection Threshold (Water)15 ng/L
Detection Threshold (Oil)1.3 μg/L
Molecular Ion (MS)m/z 168

Solubility Characteristics in Various Solvents

The solubility profile of trans-4,5-epoxy-2(E)-Decenal varies significantly across different solvent systems [8] [17] [18]. In aqueous media at 20 degrees Celsius, the compound demonstrates substantial water solubility of 330 grams per liter [8]. This relatively high aqueous solubility is attributed to the polar functional groups present in the molecular structure, particularly the aldehydic carbonyl and the epoxide oxygen [8] [17].

In phosphate-buffered saline at physiological pH 7.2, the solubility decreases markedly to approximately 0.2 milligrams per milliliter [17]. This reduced solubility in buffered systems compared to pure water suggests potential interactions with buffer components or pH-dependent stability considerations [17]. The manufacturer recommendations indicate that aqueous solutions should not be stored for extended periods exceeding one day due to stability concerns [17].

Organic solvent solubility characteristics demonstrate excellent compatibility with polar aprotic solvents [17] [18]. In dimethyl sulfoxide, N,N-dimethylformamide, and ethanol, the compound achieves solubility levels of approximately 30 milligrams per milliliter [17] [18]. These high solubility values in polar organic solvents facilitate purification procedures and synthetic applications [17] [18].

The octanol-water partition coefficient, expressed as log P, ranges from 2.089 to 2.313, indicating moderate lipophilicity [9] [22]. This partition coefficient value suggests favorable distribution into lipophilic phases while maintaining sufficient aqueous solubility for biological applications [9] [22]. The compound demonstrates complete miscibility with methyl acetate, which serves as the preferred storage solvent for commercial preparations [17].

Solvent SystemSolubility
Water (20°C)330 g/L
PBS (pH 7.2)0.2 mg/mL
DMSO30 mg/mL
Ethanol30 mg/mL
DMF30 mg/mL
Methyl AcetateMiscible
Log P (octanol/water)2.089-2.313

Volatility and Thermodynamic Properties

The volatility characteristics of trans-4,5-epoxy-2(E)-Decenal are governed by its vapor pressure and thermodynamic parameters [8] [9]. At 20 degrees Celsius, the vapor pressure reaches 220 hectopascals, equivalent to 165 millimeters of mercury [8]. This substantial vapor pressure indicates significant volatility under ambient conditions, contributing to the compound's effectiveness in olfactory applications [8] [14].

Critical thermodynamic parameters have been determined through computational methods and experimental measurements [9] [22]. The critical temperature is calculated as 686.62 Kelvin, while the critical pressure ranges from 2460 to 2592 kilopascals [9] [22]. These critical properties define the conditions beyond which distinct liquid and vapor phases cannot coexist [9] [22].

The enthalpy of vaporization has been established as 48.65 to 48.69 kilojoules per mole [9] [22]. This energy requirement for phase transition from liquid to vapor reflects the intermolecular forces present in the liquid phase [9] [22]. The enthalpy of fusion ranges from 31.13 to 31.33 kilojoules per mole, indicating the energy required for melting under standard conditions [9] [22].

Heat capacity measurements in the gas phase demonstrate temperature-dependent behavior [9]. At 536 Kelvin, the molar heat capacity reaches 375.96 joules per mole per Kelvin [9]. The Gibbs free energy of formation varies from -19.06 to -99.28 kilojoules per mole, depending on the calculation method employed [9] [22].

Thermodynamic PropertyValue
Vapor Pressure (20°C)220 hPa (165 mmHg)
Critical Temperature686.62 K
Critical Pressure2460-2592 kPa
Enthalpy of Vaporization48.65-48.69 kJ/mol
Enthalpy of Fusion31.13-31.33 kJ/mol
Heat Capacity (536K)375.96 J/mol·K
Gibbs Free Energy of Formation-19.06 to -99.28 kJ/mol

Stability Considerations under Different Environmental Conditions

The stability profile of trans-4,5-epoxy-2(E)-Decenal demonstrates significant dependence on environmental conditions and storage parameters [6] [17] [23]. Under controlled reaction conditions, synthetic preparations of the compound exhibit remarkable stability, with no observable decomposition during extended incubation periods [6] [23]. This inherent stability under neutral conditions facilitates analytical applications and experimental procedures [6] [23].

Temperature effects on stability are pronounced, with recommended storage conditions maintained at -20 degrees Celsius for optimal long-term preservation [17] [25]. At this temperature, the compound maintains chemical integrity for periods exceeding two years when stored in appropriate solvents [17]. Elevated temperatures approaching the boiling point may induce thermal decomposition, though specific decomposition pathways have not been extensively characterized [8].

The compound demonstrates sensitivity to strong oxidizing agents, which represent incompatible materials for storage and handling [8]. Chemical stability is maintained in the absence of these reactive species, allowing for routine laboratory manipulations under standard conditions [8] [17]. The presence of transition metal catalysts or strongly acidic conditions may accelerate decomposition processes [8].

Photostability characteristics have not been extensively documented in the available literature, though storage recommendations typically include protection from light exposure [17] [25]. The compound's stability in aqueous solutions is notably limited, with manufacturer guidelines recommending consumption within one day of preparation [17]. This limitation in aqueous stability necessitates careful consideration in experimental design and analytical procedures [17].

pH effects on stability demonstrate particular importance in biological applications [17]. While the compound maintains stability under physiological pH conditions during short-term exposures, extended contact with buffered aqueous systems may result in gradual decomposition [17]. The epoxide functionality represents a potential site for pH-dependent ring-opening reactions under strongly acidic or basic conditions [6] [17].

Stability ParameterConditionRecommendation
Long-term Storage-20°CStable >2 years
Aqueous SolutionsRoom temperatureUse within 1 day
Thermal Stability<57°CStable
Chemical CompatibilityAvoid strong oxidizersIncompatible
pH StabilityPhysiological pHShort-term stable
Light ExposureProtected storageRecommended

Physical Description

Solid
Clear liquid; Floral, fruity aroma

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

168.115029749 g/mol

Monoisotopic Mass

168.115029749 g/mol

Heavy Atom Count

12

Density

0.943-0.949

GHS Hazard Statements

Aggregated GHS information provided by 1398 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

134454-31-2

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 02-18-2024

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